Dichlorofluoromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.18 M

In water, 1.88X10+04 mg/L at 25 °C

Soluble in carbon tetrachloride

69 parts/100 parts acetic acid; 108 parts/100 parts dioxane

> 10% in ethyl alcohol; > 10% in ethyl ether;> 10% in chloroform

0.95% weight at 25 deg in water

Solubility in water, g/100ml at 20 °C: 1 (poor)

(86°F): 0.7%

Synonyms

Canonical SMILES

- Propellant in Aerosol Sprays: Prior to the 1970s, CFC-12 was a common propellant in scientific research aerosol sprays used for applications like:

- Refrigerant in Scientific Equipment: Due to its non-toxic, non-flammable, and efficient cooling properties, CFC-12 was commonly used as a refrigerant in:

Dichlorofluoromethane, also known as dichlorodifluoromethane or by its commercial name Freon 12, is a chlorofluorocarbon compound with the chemical formula . It is a colorless, odorless gas at room temperature and is primarily used as a refrigerant and aerosol propellant. The compound is produced through the reaction of carbon tetrachloride with hydrogen fluoride, typically in the presence of a catalyst such as antimony pentachloride. Its critical temperature is 178.5 °C, and it has a boiling point of -21.6 °F at standard atmospheric pressure .

Dichlorofluoromethane is considered a hazardous substance due to several factors:

- Inhalation hazard: Exposure to high concentrations can cause dizziness, nausea, cardiac problems, and even death by displacing oxygen in the lungs [].

- Skin contact: Liquid dichlorofluoromethane can cause frostbite [].

- Environmental impact: Dichlorofluoromethane has been implicated in ozone depletion in the Earth's stratosphere []. Due to its ozone-depleting potential, its production and use have been largely phased out by international agreements [].

- Decomposition Reactions: Under high temperatures, dichlorofluoromethane can decompose to produce toxic byproducts such as phosgene gas.

- Hydrated Electron Reaction: It reacts with hydrated electrons in the gas phase, forming complexes that are studied for their thermodynamic properties .

- Pyrolysis: When mixed with chlorofluoromethane, it can yield hexafluorobenzene and hydrochloric acid through pyrolysis:

.

Dichlorofluoromethane exhibits significant biological activity primarily due to its toxicity. Inhalation can lead to symptoms such as dizziness, light-headedness, and potential narcosis at high concentrations (≥10% in air) . Its toxicity profile is comparable to that of chloroform, making it a hazardous substance in environments where exposure may occur. The compound does not have any beneficial biological roles and is primarily viewed as a toxic environmental contaminant.

The synthesis of dichlorofluoromethane is typically achieved through halogenation reactions:

- Fluorination of Chloroform:

This reaction uses hydrogen fluoride to replace one chlorine atom in chloroform with a fluorine atom. - Reaction of Carbon Tetrachloride with Hydrogen Fluoride:

This method yields dichlorofluoromethane along with hydrochloric acid as a byproduct .

Historically, dichlorofluoromethane was widely used in various applications:

- Refrigeration: It served as a primary refrigerant in air conditioning and refrigeration systems.

- Aerosol Propellant: Utilized in aerosol sprays for its ability to create a fine mist.

- Fire Retardant: Limited use in fire suppression systems, especially in submarines and aircraft .

Studies on the interactions of dichlorofluoromethane reveal its reactivity with various substances:

- Reactivity with Metals: It reacts vigorously with chemically active metals like sodium and aluminum under specific conditions, leading to self-sustaining reactions that can generate sufficient heat to melt metals .

- Environmental Impact Studies: Research indicates that dichlorofluoromethane contributes to ozone layer depletion and has been monitored for its atmospheric concentrations post-regulation.

Similar Compounds: Comparison

Dichlorofluoromethane shares similarities with several other halogenated compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Formula | Ozone Depletion Potential | Main Uses |

|---|---|---|---|

| Dichlorofluoromethane | 0.04 | Refrigerant, aerosol propellant | |

| Trichlorofluoromethane | 0.8 | Refrigerant | |

| Chlorodifluoromethane | 0.05 | Refrigerant | |

| Tetrafluoromethane | 0 | Insulating gas | |

| Dichloroethylene | 0 | Solvent |

Dichlorofluoromethane is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct physical properties and environmental impacts compared to similar compounds. Its phase-out reflects growing environmental awareness regarding ozone depletion caused by chlorofluorocarbons .

Molecular Structure and Bonding Characteristics

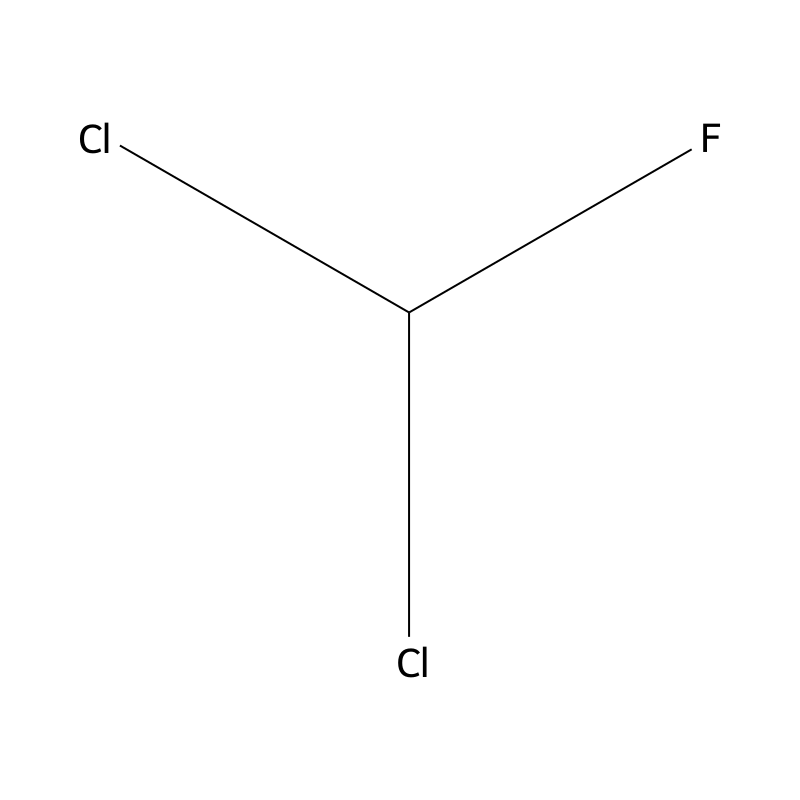

Dichlorofluoromethane possesses a tetrahedral molecular geometry, which is characteristic of carbon compounds with sp³ hybridization [17]. The central carbon atom forms single covalent bonds with one hydrogen atom, one fluorine atom, and two chlorine atoms [9]. This arrangement results in a three-dimensional structure with specific bond angles and lengths that influence the compound's overall properties [17] [20].

The bond lengths in dichlorofluoromethane reflect the atomic radii and electronegativity differences between the constituent atoms. The carbon-chlorine (C-Cl) bond length is approximately 1.74 Å, while the carbon-fluorine (C-F) bond length is shorter at approximately 1.35 Å due to fluorine's smaller atomic radius and higher electronegativity [20]. The carbon-hydrogen (C-H) bond measures approximately 1.09 Å, which is typical for sp³ hybridized carbon-hydrogen bonds [17] [20].

The bond angles in dichlorofluoromethane deviate slightly from the ideal tetrahedral angle of 109.5°. The chlorine-carbon-chlorine (Cl-C-Cl) bond angle is approximately 112°, which is larger than the ideal tetrahedral angle due to the greater steric repulsion between the larger chlorine atoms [19] [20]. Conversely, the fluorine-carbon-hydrogen (F-C-H) bond angle is approximately 108°, slightly smaller than the ideal tetrahedral angle [19].

Table 1: Molecular Structure Parameters of Dichlorofluoromethane

| Parameter | Value |

|---|---|

| Molecular Geometry | Tetrahedral |

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Length (C-F) | ~1.35 Å |

| Bond Length (C-H) | ~1.09 Å |

| Bond Angle (Cl-C-Cl) | ~112° |

| Bond Angle (F-C-H) | ~108° |

| Hybridization of Carbon | sp³ |

The electronegativity differences between carbon and the halogen atoms (fluorine and chlorine) create polar bonds, resulting in an overall molecular dipole moment [9] [17]. The carbon-fluorine bond is particularly polar due to fluorine's high electronegativity (3.98 on the Pauling scale), making it the most electronegative element in the periodic table [17] [19].

Thermodynamic Properties

Dichlorofluoromethane exhibits distinctive thermodynamic properties that determine its behavior under various temperature and pressure conditions [15] [16].

Phase Transition Behavior

The phase transition behavior of dichlorofluoromethane is characterized by specific temperature and pressure points at which the compound changes between solid, liquid, and gaseous states [9] [15]. At standard atmospheric pressure (1.013 bar), dichlorofluoromethane melts at -135°C, transitioning from a solid to a liquid state [15] [16]. The compound boils at 8.9°C under the same pressure conditions, converting from a liquid to a gaseous state [16] [18].

The enthalpy changes associated with these phase transitions provide insight into the energy requirements for these processes. The enthalpy of fusion (melting) is estimated to be approximately 5.1 kJ/mol, while the enthalpy of vaporization (boiling) is approximately 20.0 kJ/mol [15] [16]. These values reflect the energy required to overcome the intermolecular forces present in each phase [15].

Table 2: Phase Transition Behavior of Dichlorofluoromethane

| Phase Transition | Temperature (°C) | Pressure | Enthalpy Change (kJ/mol) |

|---|---|---|---|

| Solid to Liquid (Melting) | -135.0 | 1.013 bar (standard pressure) | ~5.1 (estimated) |

| Liquid to Gas (Boiling) | 8.9 | 1.013 bar (standard pressure) | ~20.0 (estimated) |

| Solid to Gas (Sublimation) | Occurs below triple point | Below triple point pressure | Not applicable |

| Critical Point | 178.43 | 51.84 bar | Not applicable |

| Triple Point | -135.0 | 1.741×10⁻⁶ bar | Not applicable |

Sublimation, the direct transition from solid to gas, occurs at temperatures and pressures below the triple point of dichlorofluoromethane [15]. The triple point, where all three phases (solid, liquid, and gas) coexist in equilibrium, occurs at -135.0°C and 1.741×10⁻⁶ bar [15] [9].

Critical Point Parameters

The critical point of dichlorofluoromethane represents the conditions above which distinct liquid and gas phases no longer exist [6] [7]. Instead, a supercritical fluid with properties intermediate between those of a liquid and a gas is formed [7] [15].

For dichlorofluoromethane, the critical temperature (Tc) is 178.43°C (451.58 K), and the critical pressure (Pc) is 51.84 bar (5.184 MPa) [15] [9]. At these conditions, the critical density (ρc) is 525.12 kg/m³ [15]. The critical volume (Vc), which represents the molar volume at the critical point, is estimated to be approximately 196 cm³/mol [7] [15].

The critical compressibility factor (Zc), calculated as Zc = PcVc/RTc, is approximately 0.27, which is typical for polar molecules [7] [15]. This parameter provides insight into the deviation of dichlorofluoromethane from ideal gas behavior at the critical point [7].

Table 3: Critical Point Parameters of Dichlorofluoromethane

| Parameter | Value |

|---|---|

| Critical Temperature (Tc) | 178.43°C (451.58 K) |

| Critical Pressure (Pc) | 51.84 bar (5.184 MPa) |

| Critical Density (ρc) | 525.12 kg/m³ |

| Critical Volume (Vc) | ~196 cm³/mol (estimated) |

| Critical Compressibility Factor (Zc) | ~0.27 (estimated) |

These critical point parameters are essential for understanding the behavior of dichlorofluoromethane under extreme conditions and for designing processes involving this compound [6] [7].

Spectroscopic Profiles

Spectroscopic techniques provide valuable information about the molecular structure and bonding characteristics of dichlorofluoromethane [11] [14]. These techniques include infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which reveal distinct spectral signatures characteristic of this compound [11] [12].

Infrared Absorption Characteristics

Infrared spectroscopy is a powerful tool for identifying the functional groups and bonding patterns in dichlorofluoromethane [11] [14]. The IR spectrum of this compound exhibits several characteristic absorption bands corresponding to various vibrational modes of the molecule [11] [21].

The carbon-hydrogen (C-H) stretching vibration appears at approximately 3000 cm⁻¹, which is typical for sp³ hybridized C-H bonds [14] [21]. The carbon-fluorine (C-F) stretching vibration produces a strong absorption band in the range of 1000-1100 cm⁻¹, reflecting the high bond strength and polarity of the C-F bond [11] [14].

The carbon-chlorine (C-Cl) stretching vibrations manifest as strong absorption bands in the fingerprint region of the spectrum [14] [21]. The symmetric C-Cl stretching mode appears at approximately 700-800 cm⁻¹, while the asymmetric stretching mode is observed at approximately 600-700 cm⁻¹ [11] [21].

Table 4: Infrared Absorption Characteristics of Dichlorofluoromethane

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching | ~3000 | Medium |

| C-F Stretching | ~1000-1100 | Strong |

| C-Cl Symmetric Stretching | ~700-800 | Strong |

| C-Cl Asymmetric Stretching | ~600-700 | Strong |

| H-C-F Bending | ~1300-1400 | Medium |

| H-C-Cl Bending | ~1200-1300 | Medium |

| Cl-C-Cl Bending | ~300-400 | Weak |

The bending vibrations of dichlorofluoromethane also produce characteristic absorption bands [14] [21]. The hydrogen-carbon-fluorine (H-C-F) bending mode appears at approximately 1300-1400 cm⁻¹, while the hydrogen-carbon-chlorine (H-C-Cl) bending mode is observed at approximately 1200-1300 cm⁻¹ [14]. The chlorine-carbon-chlorine (Cl-C-Cl) bending vibration produces a weak absorption band at approximately 300-400 cm⁻¹ [11] [21].

High-resolution Fourier transform infrared (FTIR) spectroscopy has been employed to study the fine structure of these absorption bands, revealing rotational-vibrational transitions that provide detailed information about the molecular structure and dynamics of dichlorofluoromethane [11] [21].

Nuclear Magnetic Resonance Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the electronic environment of the atoms in dichlorofluoromethane [12] [22]. This technique exploits the magnetic properties of certain nuclei, such as hydrogen-1 (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C), to probe the molecular structure [12] [22].

The ¹H NMR spectrum of dichlorofluoromethane exhibits a characteristic signal for the single hydrogen atom at approximately 6-7 parts per million (ppm) relative to tetramethylsilane (TMS) [12] [22]. This signal appears as a doublet due to coupling with the adjacent fluorine atom, with a coupling constant (J(H-F)) of approximately 40-50 Hz [12].

The ¹⁹F NMR spectrum shows a signal at approximately -70 to -80 ppm relative to trichlorofluoromethane (CFCl₃) [22]. This signal appears as a doublet due to coupling with the hydrogen atom, with a coupling constant (J(F-H)) matching that observed in the ¹H NMR spectrum [12] [22].

The ¹³C NMR spectrum displays a signal for the central carbon atom at approximately 70-90 ppm relative to TMS [12] [22]. This signal appears as a doublet of doublets due to coupling with both the hydrogen and fluorine atoms, with coupling constants J(C-H) of approximately 180-200 Hz and J(C-F) of approximately 280-320 Hz [12].

Table 5: Nuclear Magnetic Resonance Signatures of Dichlorofluoromethane

| Nucleus | Chemical Shift | Coupling Constants | Characteristic Features |

|---|---|---|---|

| ¹H | ~6-7 ppm (relative to TMS) | J(H-F) ≈ 40-50 Hz, J(H-C) ≈ 180-200 Hz | Doublet due to coupling with F |

| ¹⁹F | ~-70 to -80 ppm (relative to CFCl₃) | J(F-H) ≈ 40-50 Hz, J(F-C) ≈ 280-320 Hz | Doublet due to coupling with H |

| ¹³C | ~70-90 ppm (relative to TMS) | J(C-H) ≈ 180-200 Hz, J(C-F) ≈ 280-320 Hz | Doublet of doublets due to coupling with H and F |

| ³⁵Cl | Not typically measured due to quadrupolar relaxation | Not applicable | Broad signal due to quadrupolar relaxation |

The chlorine-35 (³⁵Cl) nucleus is not typically observed in conventional NMR experiments due to its quadrupolar nature, which leads to rapid relaxation and broad, often undetectable signals [12] [22]. However, specialized techniques can be employed to study the chlorine nuclei in dichlorofluoromethane [12].

Physical Description

COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Colorless gas with a slight, ether-like odor.

Colorless gas with a slight, ether-like odor. [Note: A liquid below 48°F. Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas ... [Note: A liquid below 48 degrees F. Shipped as a liquefied compressed gas]

XLogP3

Boiling Point

8.9 °C

48°F

Vapor Density

Relative vapor density (air = 1): 3.8

3.57

Density

1.48

3.57(relative gas density)

LogP

log Kow = 1.55

1.55

Odor

Melting Point

-135.0 °C

-130.4 °C

-135 °C

-211°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 113 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 112 of 113 companies with hazard statement code(s):;

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H420 (33.93%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

1.36e+03 mmHg

1360 mm Hg at 25 °C

Vapor pressure, kPa at 21 °C: 159

2217.93 mmHg

(70°F): 1.6 atm

Pictograms

Compressed Gas;Irritant

Impurities

Other CAS

Wikipedia

Methods of Manufacturing

The most important commercial method for manufacturing /chlorofluoro carbons/ is the successive replacement of chlorine by fluorine using hydrogen fluoride ... CHCl2F /Freon 21/ is produced by reacting chloroform with HF

General Manufacturing Information

Per 40 CFR 82, which implements the Montreal Protocol, dichlorofluoromethane will no longer be produced or imported in the United States after 2015, except for its use as a refrigerant in equipment manufactured before 1/1/2020; no production or importing after 1/1/2030 will be allowed.

Analytic Laboratory Methods

AOB Method VG-011-1. Halogenated and Aromatic Volatile Organic Compounds (VOCs) in Whole Gas Analyzed by Purge and Trap GC/ELCD/PID.

AREAL Method IP-1A. Determination of Volatile Organic Compounds (VOCs) in Indoor Air Using Stainless Steel Canisters; Capillary GC/MS; detection limit = ppb (quantity not specified).

Clinical Laboratory Methods

Fluorocarbon determination in blood: gas chromatography with electron capture detection. Recovery of fluorocarbons added to blood ranged from 85 to 95%. Major sources of error are loss of pure fluorocarbon in preparation of the standards and changes in chromatographic response. /Fluorocarbons/

Storage Conditions

Interactions

Adrenaline should not be admin, because of the possibility of inducing cardiac arrhythmias or arrest. /Flourocarbons/

Stability Shelf Life

Dates

Endodontic anesthesia in mandibular molars: a clinical study

H P Cohen, B Y Cha, L S SpångbergPMID: 8245762 DOI: 10.1016/S0099-2399(06)81366-X

Abstract

Sixty-one mandibular molar teeth with clinically manifest pulpitis, which required endodontic therapy, were studied. Twenty-seven subjects received standard inferior alveolar nerve block (IANB) with 2% lidocaine HCI with 1:100,000 epinephrine and 34 subjects received IANB with 3% mepivacaine with no vasoconstrictor. Pulpal anesthesia was assessed with dichlorodifluormethane (DDM). Subjects who gave a positive response to DDM were given a periodontal ligament injection with 2% lidocaine with 1:100,000 epinephrine. This study showed that 3% mepivacaine HCI is as effective as 2% lidocaine HCI in achieving pulpal anesthesia in mandibular molars with IANB. Of a total 61 IANB with lip anesthesia, 23 subjects required periodontal ligament injection to achieve a negative response to DDM. It was concluded that lip anesthesia is not a reliable indicator of pulpal anesthesia. The use of DDM is a reliable method of determining true pulpal anesthesia.Conduction blockade in myelinated fibers by gaseous and volatile substances

F G CarpenterPMID: 2001003 DOI: 10.1152/ajpregu.1991.260.3.R540

Abstract

The minimum ambient partial pressure required to reversibly disrupt conducted responses in myelinated nerve fibers (Pblock) was determined for 11 gases and chloroform. For all but one substance, Pblock was inversely proportional to their nonaqueous solubility; large-diameter fibers were less vulnerable than fibers of small diameter. No "anesthetic" effect was displayed by SF6. At the Pblock for three of the agents, the time for completion of their anesthetic action (tb) was proportional to their lipid-to-aqueous solubility ratio. When the ratio was large, tb was longer than when the ratio was small; blockade became complete after the partial pressure of the agent in the lipid or nonaqueous phase of the axon membrane became equal to Pblock. The access of these substances to an nonaqueous site was neither pH nor frequency dependent, but in the case of SF6 access did appear to be limited by its molal volume.Improper or classical hydrogen bonding? A comparative cryosolutions infrared study of the complexes of HCClF(2), HCCl(2)F, and HCCl(3) with dimethyl ether

Sofie N Delanoye, Wouter A Herrebout, Benjamin J van der VekenPMID: 12071758 DOI: 10.1021/ja0125220

Abstract

Complexes of haloforms of the type HCCl(n)F(3-)(n) (n = 1-3) with dimethyl ether have been studied in liquid argon and liquid krypton, using infrared spectroscopy. For the haloform C[bond]H stretching mode, the complexation causes blue shifts of 10.6 and 4.8 cm(-1) for HCClF(2) and HCCl(2)F, respectively, while for HCCl(3) a red shift of 8.3 cm(-1) is observed. The ratio of the band areas of the haloform C[bond]H stretching in complex and monomer was determined to be 0.86(4) for HCClF(2), 33(3) for HCCl(2)F, and 56(3) for HCCl(3). These observations, combined with those for the HCF(3) complex with the same ether (J. Am. Chem. Soc. 2001, 123, 12290), have been analyzed using ab initio calculations at the MP2[double bond]FC/6-31G(d) level, and using some recent models for improper hydrogen bonding. Ab initio calculations on the haloforms embedded in a homogeneous electric field to model the influence of the ether suggest that the complexation shift of the haloform C[bond]H stretching is largely explained by the electric field effect induced by the electron donor in the proton donor. The model calculations also show that the electric field effect accounts for the observed intensity changes of the haloform C[bond]H stretches.Different pharmacokinetics of dichlorofluoromethane (CFC 21) and chlorodifluoromethane (CFC 22)

H Peter, J G Filser, L von Szentpály, H J WiegandPMID: 3718233 DOI: 10.1007/BF00297122